

# Fruquintinib plasma protein binding and half-life

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

Cat. No.: S528503

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## Summary of Key Pharmacokinetic Parameters

Parameter	Value	Additional Context
Plasma Protein Binding	~95% [1]	Highly bound to plasma proteins; consistent across species (mouse, rat, dog, human) [2].
Elimination Half-life ( $t_{1/2}$ )	~42 hours [1], 43.2 hours [3]	The half-life of its major metabolite, M11, is approximately 54 hours [3].
Time to Peak Concentration ( $T_{max}$ )	~2-3 hours [4] [5]	Rapidly absorbed after oral administration.
Accumulation Ratio	~4-fold [5] [1]	Steady state is achieved after about 14 days of once-daily dosing [5].

## Experimental Data and Methodologies

The quantitative data for **fruquintinib**'s protein binding and half-life were established through rigorous preclinical and clinical studies.

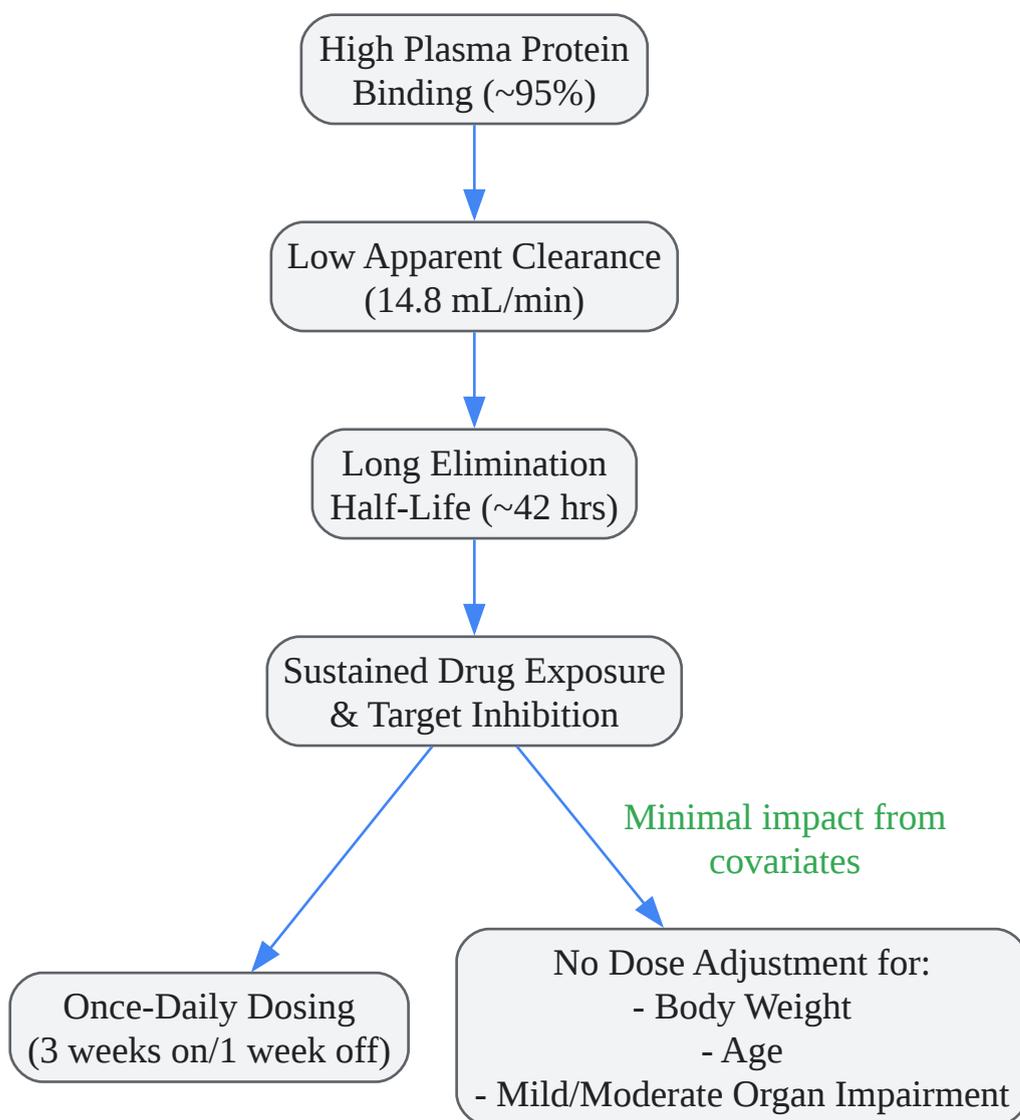
- Determining Protein Binding and Half-life:** In preclinical studies, the **protein binding fraction of 88-95%** was consistent across species and remained invariable up to a concentration of 10  $\mu$ M [2]. In

clinical trials, the mean elimination half-life of approximately **42-43.2 hours** was characterized through intensive blood sampling following oral administration. Population pharmacokinetic models, which analyzed data from 557 subjects, confirmed these values and assessed the impact of various patient factors [3].

- **Mass Balance and Clearance Pathways:** A human **mass balance study** using a 5 mg radiolabeled dose showed that **fruquintinib** is primarily cleared via hepatic metabolism. Over a 240-hour collection period, approximately **60% of the radioactivity was recovered in urine** (0.5% as unchanged drug) and **30% in feces** (5% as unchanged drug), with the remainder being metabolites [6] [1]. This indicates that renal excretion of the parent drug is negligible.
- **Impact of Organ Impairment:** Dedicated Phase 1 studies evaluated the effects of hepatic and renal impairment. Results demonstrated that **moderate hepatic impairment (Child-Pugh B)** and **moderate to severe renal impairment (CrCl 15-59 mL/min)** did not result in a clinically meaningful change in **fruquintinib** exposure [6]. Consequently, **no dose adjustment is necessary** for these patient populations [3] [6].

## Pharmacokinetic Relationships and Dosing Rationale

The high plasma protein binding and moderate-to-long half-life of **fruquintinib** are foundational to its clinical dosing schedule.



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The diagram above illustrates how **fruquintinib**'s high protein binding limits its free concentration and distribution, resulting in low clearance and a long half-life [3] [1] [2]. This allows for a convenient once-daily oral dosing regimen and provides a wide therapeutic window, as population analyses have confirmed that factors like body weight, age, sex, race, and mild to moderate organ impairment do not necessitate dose adjustments [3].

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To cite this document: Smolecule. [Fruquintinib plasma protein binding and half-life]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528503#fruquintinib-plasma-protein-binding-and-half-life>]

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